![molecular formula C28H20Cl2O2 B14591050 2,2'-(Ethane-1,2-diyl)bis(1-chloro-3H-naphtho[2,1-b]pyran) CAS No. 61603-31-4](/img/structure/B14591050.png)
2,2'-(Ethane-1,2-diyl)bis(1-chloro-3H-naphtho[2,1-b]pyran)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Ethane-1,2-diyl)bis(1-chloro-3H-naphtho[2,1-b]pyran) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthopyran core, which is a fused ring system combining naphthalene and pyran rings, with chlorine atoms and an ethane-1,2-diyl linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Ethane-1,2-diyl)bis(1-chloro-3H-naphtho[2,1-b]pyran) typically involves the condensation of 2-chloro-6-hydroxybenzaldehyde with ethylenediamine in an anhydrous methanol solution. The reaction is carried out at elevated temperatures (around 60°C) with continuous stirring and refluxing for approximately 16 hours. The resulting solution is then filtered, and the filtrate is left to crystallize, yielding the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2,2’-(Ethane-1,2-diyl)bis(1-chloro-3H-naphtho[2,1-b]pyran) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced naphthopyran derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced naphthopyran derivatives.
Substitution: Substituted naphthopyran compounds with various functional groups.
Scientific Research Applications
2,2’-(Ethane-1,2-diyl)bis(1-chloro-3H-naphtho[2,1-b]pyran) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photochromic compounds
Mechanism of Action
The mechanism of action of 2,2’-(Ethane-1,2-diyl)bis(1-chloro-3H-naphtho[2,1-b]pyran) involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,2’-(Ethane-1,2-diyl)bis(4-chlorophenol): Similar in structure but with phenol groups instead of naphthopyran.
2,2’-(Ethane-1,2-diyl)bis(1-chloro-3H-naphtho[2,1-b]pyran): A closely related compound with slight variations in the naphthopyran core.
Uniqueness
2,2’-(Ethane-1,2-diyl)bis(1-chloro-3H-naphtho[2,1-b]pyran) is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.
Properties
CAS No. |
61603-31-4 |
|---|---|
Molecular Formula |
C28H20Cl2O2 |
Molecular Weight |
459.4 g/mol |
IUPAC Name |
1-chloro-2-[2-(1-chloro-3H-benzo[f]chromen-2-yl)ethyl]-3H-benzo[f]chromene |
InChI |
InChI=1S/C28H20Cl2O2/c29-27-19(15-31-23-13-11-17-5-1-3-7-21(17)25(23)27)9-10-20-16-32-24-14-12-18-6-2-4-8-22(18)26(24)28(20)30/h1-8,11-14H,9-10,15-16H2 |
InChI Key |
YSFWSEKXWPDSLV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(C2=C(O1)C=CC3=CC=CC=C32)Cl)CCC4=C(C5=C(C=CC6=CC=CC=C65)OC4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


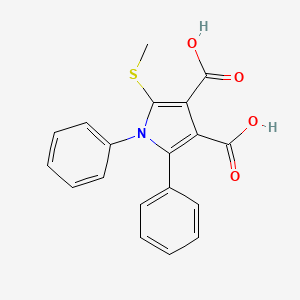
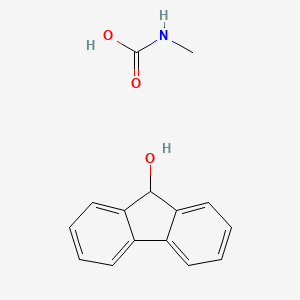

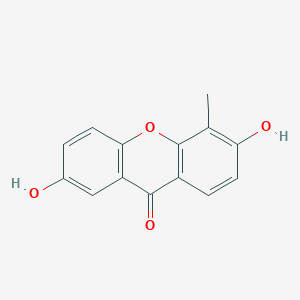
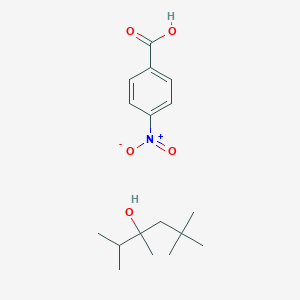
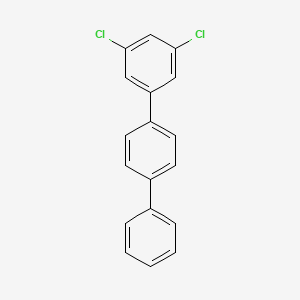
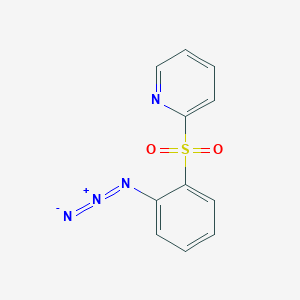
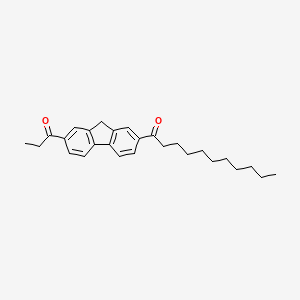
![N-(2-Hydroxyethyl)-N-methyl-N'-[(2-methylphenyl)methyl]thiourea](/img/structure/B14591030.png)
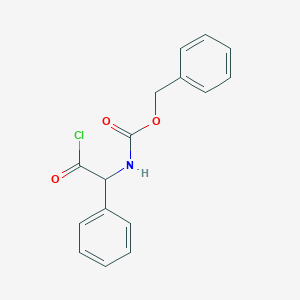
![Benzene, [(1-phenylethenyl)seleno]-](/img/structure/B14591046.png)
phosphanium thiocyanate](/img/structure/B14591053.png)
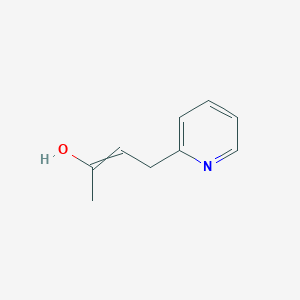
![1,2,4-Triazolo[3,4-c][1,2,4]triazin-5(1H)-one, 6-methyl-](/img/structure/B14591060.png)
